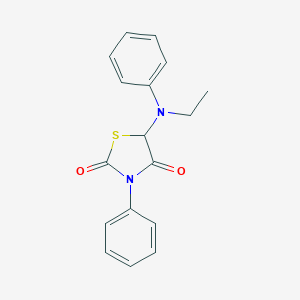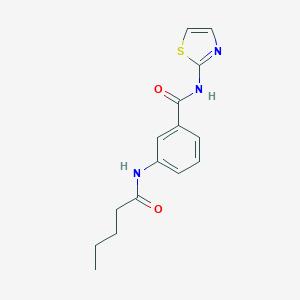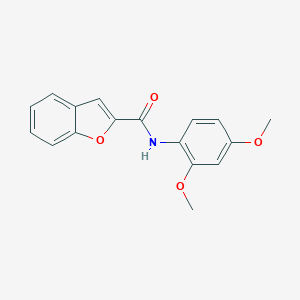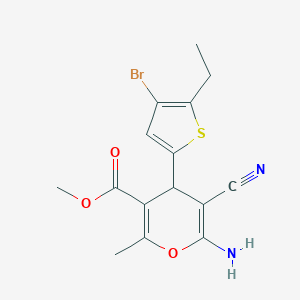
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone, also known as 3,4-dichloro-N-(1-phenylpropan-2-yl)aniline or DPA, is a chemical compound with a molecular formula of C16H15Cl2NO. It is a white or off-white powder that is soluble in organic solvents such as ethanol and chloroform. DPA is a widely used chemical in scientific research due to its unique properties and potential applications.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to enhanced cognitive function. DPA has also been shown to have analgesic and anti-inflammatory properties, which can be useful in the treatment of pain and inflammation.
実験室実験の利点と制限
DPA has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound that can be used as a precursor for the synthesis of various compounds. DPA is also stable under a wide range of conditions, making it a useful reagent for many types of experiments.
However, there are also limitations to the use of DPA in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, appropriate safety precautions must be taken when handling DPA. Additionally, DPA has limited solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for the use of DPA in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease. Since DPA has been shown to inhibit AChE, which is involved in the breakdown of acetylcholine, it may be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Another potential application of DPA is in the development of new agrochemicals. DPA has been shown to have herbicidal and fungicidal properties, which can be useful in the development of new agrochemicals for crop protection.
Conclusion:
In conclusion, 3-Anilino-1-(3-Anilino-1-(3,4-dichlorophenyl)-1-propanonephenyl)-1-propanone, or DPA, is a widely used chemical in scientific research due to its unique properties and potential applications. It can be synthesized through several methods and has been used as a precursor for the synthesis of various compounds. DPA has several biochemical and physiological effects, including an increase in acetylcholine levels in the brain and analgesic and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several potential future directions for the use of DPA in scientific research.
合成法
DPA can be synthesized through several methods, including the Friedel-Crafts acylation of aniline with 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone, the reduction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline, and the reaction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline in the presence of a catalyst. The most commonly used method for synthesizing DPA is the Friedel-Crafts acylation method.
科学的研究の応用
DPA has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including drugs, agrochemicals, and dyes. DPA has also been used as a reagent in the analysis of amino acids and peptides.
特性
製品名 |
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone |
|---|---|
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC名 |
3-anilino-1-(3,4-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-11(10-14(13)17)15(19)8-9-18-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2 |
InChIキー |
PRIJOQSKVUKMQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)

![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)